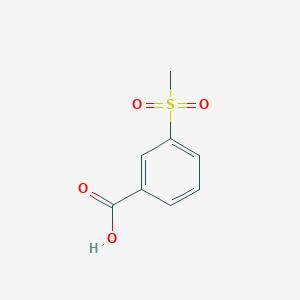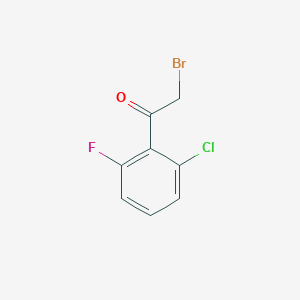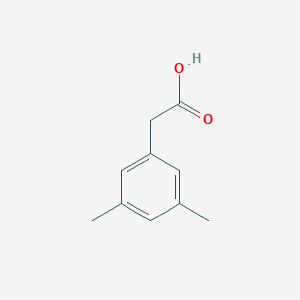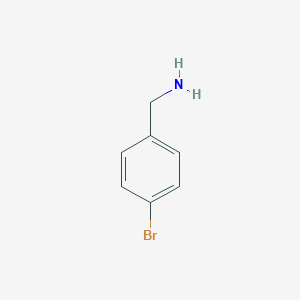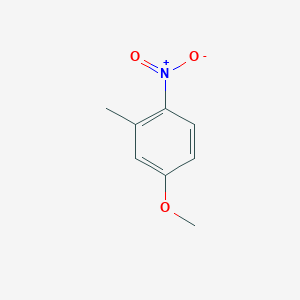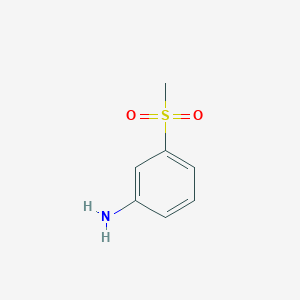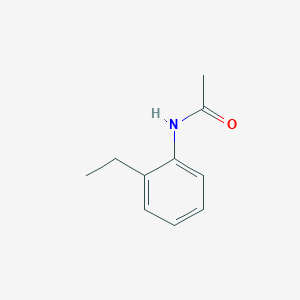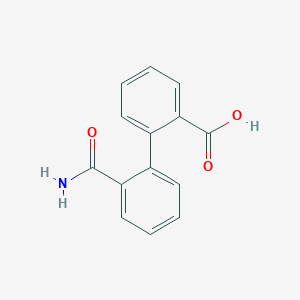
2-(2-carbamoylphenyl)benzoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-carbamoylphenyl)benzoic acid, also known as N-(2-carbamoylphenyl)anthranilic acid or NAPA, is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a white crystalline powder that is slightly soluble in water and has a molecular formula of C15H12N2O3.
作用機序
The mechanism of action of 2-(2-carbamoylphenyl)benzoic acid involves the inhibition of COX enzymes, particularly COX-2, which is inducible and responsible for the production of prostaglandins in response to inflammation and injury. By inhibiting COX-2, 2-(2-carbamoylphenyl)benzoic acid reduces the production of prostaglandins, thereby alleviating inflammation, pain, and fever.
Biochemical and Physiological Effects
2-(2-carbamoylphenyl)benzoic acid has been shown to have several biochemical and physiological effects, including the inhibition of COX-2 activity, the reduction of prostaglandin production, the suppression of inflammatory cytokines, the modulation of immune responses, the induction of apoptosis in cancer cells, and the protection against oxidative stress.
実験室実験の利点と制限
2-(2-carbamoylphenyl)benzoic acid has several advantages for lab experiments, including its availability, affordability, and stability. It can be easily synthesized and stored for long periods without significant degradation. However, there are also some limitations associated with the use of 2-(2-carbamoylphenyl)benzoic acid in lab experiments, including its low solubility in water, its potential toxicity at high concentrations, and its potential interference with other biochemical assays.
将来の方向性
There are several future directions for the research on 2-(2-carbamoylphenyl)benzoic acid, including the development of more potent and selective COX-2 inhibitors, the investigation of its anticancer mechanisms and potential clinical applications, the exploration of its effects on other inflammatory pathways and diseases, and the evaluation of its safety and toxicity profiles in vivo and in clinical trials.
Conclusion
In conclusion, 2-(2-carbamoylphenyl)benzoic acid is a promising chemical compound that has attracted significant attention in the scientific community due to its anti-inflammatory, analgesic, antipyretic, antioxidant, and anticancer properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2-(2-carbamoylphenyl)benzoic acid is warranted to fully understand its potential as a therapeutic agent.
合成法
2-(2-carbamoylphenyl)benzoic acid can be synthesized through several methods, including the reaction of anthranilic acid with isatoic anhydride and the reaction of anthranilic acid with 2-chlorobenzoic acid. The former method involves the condensation of anthranilic acid and isatoic anhydride, followed by hydrolysis and decarboxylation of the resulting product. The latter method involves the nucleophilic substitution of the chlorine atom in 2-chlorobenzoic acid with the amino group of anthranilic acid.
科学的研究の応用
2-(2-carbamoylphenyl)benzoic acid has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation, pain, and fever. In addition, 2-(2-carbamoylphenyl)benzoic acid has been found to possess antioxidant and anticancer activities.
特性
CAS番号 |
6747-35-9 |
|---|---|
製品名 |
2-(2-carbamoylphenyl)benzoic Acid |
分子式 |
C14H11NO3 |
分子量 |
241.24 g/mol |
IUPAC名 |
2-(2-carbamoylphenyl)benzoic acid |
InChI |
InChI=1S/C14H11NO3/c15-13(16)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(17)18/h1-8H,(H2,15,16)(H,17,18) |
InChIキー |
XEENGIOISBUOKN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)N |
正規SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



